molecular formula C16H19NO2S B3065411 N-(3,4-Dimethylphenyl)-N,4-dimethyl-benzenesulfonamide CAS No. 408508-82-7

N-(3,4-Dimethylphenyl)-N,4-dimethyl-benzenesulfonamide

Cat. No.: B3065411
CAS No.: 408508-82-7
M. Wt: 289.4 g/mol
InChI Key: MARDJXLXFXFFQI-UHFFFAOYSA-N
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Description

N-(3,4-Dimethylphenyl)-N,4-dimethyl-benzenesulfonamide: is an organic compound that belongs to the class of sulfonamides Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3,4-Dimethylphenyl)-N,4-dimethyl-benzenesulfonamide typically involves the reaction of 3,4-dimethylaniline with benzenesulfonyl chloride. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

3,4-Dimethylaniline+Benzenesulfonyl chlorideThis compound+HCl\text{3,4-Dimethylaniline} + \text{Benzenesulfonyl chloride} \rightarrow \text{this compound} + \text{HCl} 3,4-Dimethylaniline+Benzenesulfonyl chloride→this compound+HCl

Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maintain a steady temperature and pressure, and the use of automated systems helps in monitoring the reaction progress and controlling the addition of reagents.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction of the sulfonamide group can yield amines, which can further participate in various organic transformations.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, depending on the reaction conditions and reagents used.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation using palladium on carbon (Pd/C).

    Substitution: Nitration using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄).

Major Products Formed:

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of nitro, sulfo, or halogenated derivatives.

Scientific Research Applications

Chemistry: N-(3,4-Dimethylphenyl)-N,4-dimethyl-benzenesulfonamide is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block in the development of new chemical entities.

Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. Sulfonamides are known to inhibit certain enzymes by mimicking the structure of natural substrates, thereby blocking the active site.

Medicine: The compound is explored for its antimicrobial properties. Sulfonamides have a long history of use as antibiotics, and modifications to their structure can lead to the development of new drugs with improved efficacy and reduced resistance.

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various applications.

Mechanism of Action

The mechanism of action of N-(3,4-Dimethylphenyl)-N,4-dimethyl-benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes. The sulfonamide group can form hydrogen bonds with the active site residues of enzymes, thereby inhibiting their activity. This inhibition can lead to the disruption of essential biochemical pathways, resulting in antimicrobial or other biological effects.

Comparison with Similar Compounds

  • N-(4-Methylphenyl)-N-methyl-benzenesulfonamide
  • N-(3,5-Dimethylphenyl)-N-methyl-benzenesulfonamide
  • N-(2,4-Dimethylphenyl)-N-methyl-benzenesulfonamide

Uniqueness: N-(3,4-Dimethylphenyl)-N,4-dimethyl-benzenesulfonamide is unique due to the specific positioning of the methyl groups on the aromatic ring. This structural feature can influence its reactivity and interaction with biological targets, making it distinct from other similar compounds. The presence of multiple methyl groups can also enhance its lipophilicity, potentially improving its ability to penetrate biological membranes.

Properties

IUPAC Name

N-(3,4-dimethylphenyl)-N,4-dimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO2S/c1-12-5-9-16(10-6-12)20(18,19)17(4)15-8-7-13(2)14(3)11-15/h5-11H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MARDJXLXFXFFQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(C)C2=CC(=C(C=C2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70649920
Record name N-(3,4-Dimethylphenyl)-N,4-dimethylbenzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70649920
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

408508-82-7
Record name N-(3,4-Dimethylphenyl)-N,4-dimethylbenzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70649920
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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